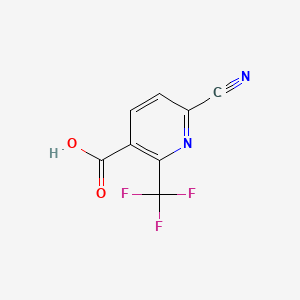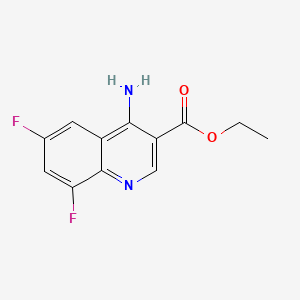
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It features a cyclohexanone ring substituted with a 1,3-benzodioxole moiety, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone typically involves the reaction of cyclohexanone with 1,3-benzodioxole under specific conditions. The reaction is usually catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve scalability.
Chemical Reactions Analysis
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers use it to investigate its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the cyclohexanone ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone include:
4-(1,3-Benzodioxol-5-yloxy)cyclohexanol: This compound has a similar structure but with an alcohol group instead of a ketone.
4-(1,3-Benzodioxol-5-yloxy)cyclohexane: This compound lacks the carbonyl group, making it less reactive in certain chemical reactions.
1,3-Benzodioxole: The parent compound of the benzodioxole moiety, which can undergo similar substitution reactions.
The uniqueness of this compound lies in its combination of the benzodioxole and cyclohexanone functionalities, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
1252607-54-7 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.251 |
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)cyclohexan-1-one |
InChI |
InChI=1S/C13H14O4/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h5-7,10H,1-4,8H2 |
InChI Key |
ZFVSEWFDPBANON-UHFFFAOYSA-N |
SMILES |
C1CC(=O)CCC1OC2=CC3=C(C=C2)OCO3 |
Synonyms |
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid](/img/structure/B582447.png)

![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)
![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)
![2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine](/img/structure/B582458.png)


![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)
![3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B582467.png)



